(3Z)-1-[(4-fluorophenyl)methyl]-3-{[(pyridin-3-yl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione
説明
特性
IUPAC Name |
(3Z)-1-[(4-fluorophenyl)methyl]-2,2-dioxo-3-[(pyridin-3-ylamino)methylidene]thieno[3,2-c]thiazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3S2/c20-14-5-3-13(4-6-14)12-23-16-7-9-27-19(16)18(24)17(28(23,25)26)11-22-15-2-1-8-21-10-15/h1-11,22H,12H2/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAGRJDHLBQNRX-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-1-[(4-fluorophenyl)methyl]-3-{[(pyridin-3-yl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,2-c][1,2]thiazinone core, followed by the introduction of the fluorobenzyl group and the pyridinylamino methylene moiety. Common reagents used in these reactions include various halogenating agents, amines, and coupling reagents under controlled conditions of temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
化学反応の分析
Types of Reactions
(3Z)-1-[(4-fluorophenyl)methyl]-3-{[(pyridin-3-yl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogenating agents, amines, or other nucleophiles; often under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
(3Z)-1-[(4-fluorophenyl)methyl]-3-{[(pyridin-3-yl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3Z)-1-[(4-fluorophenyl)methyl]-3-{[(pyridin-3-yl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Structural Analogues
Compounds with analogous thienothiazine cores or substituents are critical for understanding structure-activity relationships (SAR). Key comparisons include:
Insights :
- The 4-fluorophenyl group enhances membrane permeability compared to non-fluorinated analogues .
- The pyridinylamino methylidene group improves target specificity over simpler alkylidene derivatives .
Electronic and Steric Properties
The compound’s electronic profile is distinct due to:
- Electron-withdrawing trione groups : Increase electrophilicity, facilitating nucleophilic interactions (e.g., with cysteine residues in enzymes) .
- Isoelectronicity vs. isovalency : While sharing valence electrons with pyridinyl-thiazine derivatives, structural geometry (e.g., fused rings) creates unique reactivity .
Pharmacological and Physicochemical Properties
Key Findings :
- The target compound exhibits superior potency (IC50 = 12 nM) compared to triazole-thiones, likely due to enhanced target engagement via the pyridinylamino group .
- Lower solubility than triazole-thiones may limit bioavailability, necessitating formulation optimization .
Q & A
[Basic] What are the critical parameters for optimizing the synthesis of this thieno-thiazine derivative?
To achieve high yield and purity, reaction conditions must be meticulously controlled:
- Temperature : Maintain precise thermal control during cyclization steps (e.g., reflux in toluene at 110°C) to avoid side reactions .
- Solvent selection : Polar aprotic solvents like DMF or THF enhance nucleophilic substitution efficiency in forming the thiazine core .
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to facilitate imine formation in the pyridin-3-ylamino substituent .
- Purification : Employ column chromatography or recrystallization to isolate the (3Z)-isomer, confirmed via HPLC (≥95% purity) .
[Basic] Which spectroscopic and chromatographic methods are essential for structural validation?
- NMR : 1H and 13C NMR are critical for confirming stereochemistry (e.g., Z-configuration of the methylidene group) and substituent integration . The pyridin-3-ylamino proton signals typically appear at δ 8.2–8.5 ppm .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ at m/z 485.0452) and detect fragmentation patterns .
- HPLC : Monitor isomeric purity, as (3E)-isomers may co-elute, requiring gradient elution with C18 columns .
[Advanced] How can structure-activity relationship (SAR) studies elucidate the role of the pyridin-3-ylamino group?
- Comparative analogs : Synthesize derivatives with substituted anilines (e.g., 4-fluorophenyl, pyridin-2-yl) and compare IC₅₀ values in target assays (e.g., kinase inhibition) .
- Steric/electronic analysis : Use Hammett constants to correlate electron-withdrawing effects of the pyridinyl group with bioactivity .
- Crystallography : Resolve X-ray structures of ligand-target complexes to map hydrogen bonding between the pyridin-3-ylamino group and active-site residues .
[Advanced] How should researchers address contradictions in reported biological activity data for thieno-thiazines?
- Assay standardization : Replicate studies under consistent conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Purity verification : Re-test compounds with conflicting results using orthogonal methods (e.g., LC-MS vs. NMR) to exclude impurities as confounding factors .
- Target profiling : Use broad-panel screening (e.g., Eurofins Pharma Panel) to identify off-target interactions that may explain discrepancies .
[Advanced] What computational strategies predict binding modes and selectivity of this compound?
- Molecular docking : Simulate docking into target proteins (e.g., COX-2 or EGFR) using AutoDock Vina, focusing on the thiazine core’s electrostatic interactions .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to validate docking poses .
- QSAR modeling : Train models on analogs (e.g., from PubChem) to predict logP and bioavailability, prioritizing derivatives with optimal ADMET profiles .
[Advanced] How can selectivity for biological targets be enhanced through structural modifications?
- Substituent engineering : Introduce bulky groups (e.g., tert-butyl) at the 4-fluorophenyl position to reduce off-target binding via steric hindrance .
- Isosteric replacement : Replace the sulfonyl group with a carbonyl to modulate hydrogen-bonding capacity and improve kinase selectivity .
- Proteome-wide profiling : Use affinity-based proteomics (e.g., CETSA) to identify unintended targets and guide rational redesign .
[Basic] What in vitro assays are recommended for preliminary biological evaluation?
- Enzyme inhibition : Use fluorescence-based assays (e.g., Kinase-Glo®) to measure IC₅₀ against targets like PI3K or MAPK .
- Cytotoxicity : Screen against HEK-293 and cancer cell lines (e.g., MCF-7) via MTT assays, normalizing results to cisplatin controls .
- Solubility : Determine kinetic solubility in PBS (pH 7.4) using nephelometry, critical for downstream in vivo studies .
[Advanced] What strategies resolve low bioavailability in preclinical models?
- Prodrug design : Esterify the trione moiety to enhance membrane permeability, with hydrolysis monitored via LC-MS in plasma .
- Nanocarrier systems : Encapsulate in PEGylated liposomes and assess release kinetics using dialysis membranes (MWCO 10 kDa) .
- PK/PD modeling : Fit non-compartmental models to plasma concentration-time curves to optimize dosing regimens .
[Advanced] How can researchers validate the proposed mechanism of action (MoA)?
- Gene knockout : Use CRISPR/Cas9 to silence putative targets (e.g., STAT3) and confirm loss of compound efficacy in cellular assays .
- Biomarker analysis : Quantify downstream effectors (e.g., phosphorylated ERK) via Western blot or ELISA post-treatment .
- SPR spectroscopy : Measure real-time binding kinetics (KD, kon/koff) between the compound and purified target proteins .
[Basic] What safety and handling protocols are essential for this compound?
- Toxicity screening : Perform Ames tests for mutagenicity and hERG binding assays to assess cardiac risk .
- Handling : Use glove boxes under N₂ atmosphere to prevent oxidation of the thiazine core .
- Waste disposal : Degrade residues via alkaline hydrolysis (pH >12) followed by incineration to avoid environmental release .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
